Kuwanon U
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Overview
Description
Kuwanon U is a potent cholinesterase inhibitor derived from the mulberry tree (Morus alba). It has shown significant potential in the research of Alzheimer’s disease due to its ability to inhibit acetylcholinesterase and butyrylcholinesterase
Preparation Methods
Kuwanon U can be synthesized through various methods, including the Diels-Alder reaction, which involves the cycloaddition of dienophiles (mainly chalcones) and dehydroprenylphenol dienes This reaction is characteristic of mulberry Diels-Alder-type adducts
Chemical Reactions Analysis
Kuwanon U undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Kuwanon U has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studying the Diels-Alder reaction and other organic synthesis processes.
Industry: this compound’s antioxidant properties make it useful in the food and cosmetic industries for preserving products and preventing oxidative damage.
Mechanism of Action
Kuwanon U exerts its effects primarily by inhibiting cholinesterase enzymes. It has IC50 values of 19.69 µM and 10.11 µM for acetylcholinesterase and butyrylcholinesterase, respectively . The inhibition of these enzymes prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the brain. This mechanism is particularly relevant in the context of Alzheimer’s disease, where acetylcholine levels are typically reduced.
Comparison with Similar Compounds
Kuwanon U is similar to other flavonoids found in the mulberry tree, such as Kuwanon C, Kuwanon G, and Kuwanon H this compound is unique in its specific IC50 values and its potential for Alzheimer’s research .
Similar compounds include:
Kuwanon C: Known for its antitumor properties and ability to induce apoptosis in cancer cells.
Kuwanon G: Exhibits antibacterial activity and potential for treating infections.
Kuwanon H: Similar to Kuwanon G, with additional antioxidant properties.
This compound stands out due to its specific inhibitory effects on cholinesterase enzymes, making it a valuable compound in Alzheimer’s research.
Properties
Molecular Formula |
C26H30O6 |
---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
(2S)-2-[5-[(2E)-3,7-dimethylocta-2,6-dienyl]-2-hydroxy-4-methoxyphenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C26H30O6/c1-15(2)6-5-7-16(3)8-9-17-10-19(20(28)13-23(17)31-4)24-14-22(30)26-21(29)11-18(27)12-25(26)32-24/h6,8,10-13,24,27-29H,5,7,9,14H2,1-4H3/b16-8+/t24-/m0/s1 |
InChI Key |
CZVSHXUUSIQWSO-CECMFTGFSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CC1=CC(=C(C=C1OC)O)[C@@H]2CC(=O)C3=C(C=C(C=C3O2)O)O)/C)C |
Canonical SMILES |
CC(=CCCC(=CCC1=CC(=C(C=C1OC)O)C2CC(=O)C3=C(C=C(C=C3O2)O)O)C)C |
Origin of Product |
United States |
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